Ethyl 6-chloropurine-9-carboxylate
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Overview
Description
Ethyl 6-chloro-9H-purine-9-carboxylate is a heterocyclic compound with the molecular formula C₈H₇ClN₄O₂ It is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-9H-purine-9-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-chloro-9H-purine-9-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-9H-purine-9-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted purine derivatives.
Oxidation and Reduction: Various oxidized or reduced purine derivatives.
Hydrolysis: Formation of 6-chloro-9H-purine-9-carboxylic acid.
Scientific Research Applications
Ethyl 6-chloro-9H-purine-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-9H-purine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor and intermediate in the synthesis of various purine derivatives.
9-Alkyl-9H-purines: Compounds with alkyl groups at the 9-position, exhibiting different biological activities.
9-Sulfonyl-9H-purines: Known for their antiviral properties, particularly against hepatitis C virus.
Uniqueness
Ethyl 6-chloro-9H-purine-9-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and development.
Biological Activity
Ethyl 6-chloropurine-9-carboxylate is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of the compound's synthesis, biological evaluations, and its implications in therapeutic applications.
Synthesis
The synthesis of this compound typically involves the modification of 6-chloropurine through carboxylation and subsequent esterification. The compound can be synthesized from 6-chloropurine riboside, which serves as a precursor. This process often employs nucleophilic substitution reactions to introduce the carboxylate group at the 9-position of the purine ring, followed by esterification with ethanol to yield the final product.
Biological Activity
This compound exhibits a range of biological activities, particularly as an inhibitor of various kinases and as an antiproliferative agent. Below are key findings from recent studies.
Antiproliferative Effects
- Cell Line Studies : this compound has been evaluated in several cancer cell lines, including ovarian (OVCAR-3), breast (MCF-7), and pancreatic (PANC-1) cancer cells. In these studies, it demonstrated significant inhibition of cell proliferation at nanomolar concentrations, outperforming traditional chemotherapeutics like cisplatin in certain assays .
- Mechanism of Action : The compound acts primarily as an ATP-competitive inhibitor, targeting specific kinases involved in cell cycle regulation and proliferation. For instance, it has shown effective inhibition against Nek2 and CDK2 kinases, which are crucial in cancer cell growth and division .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound indicates that modifications at the 6-position significantly affect its biological activity. Compounds with alkoxy substituents at this position have been identified as more potent inhibitors of kinases compared to their unsubstituted counterparts .
Table 1: Biological Activity of this compound in Various Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison with Cisplatin |
---|---|---|
OVCAR-3 | 0.01 | 3-fold more effective |
MCF-7 | 0.05 | 4-fold more effective |
PANC-1 | 0.007 | 80-fold more effective |
NCI-H460 | 0.006 | 150-fold more effective |
Case Studies
- Ovarian Cancer : In a study involving OVCAR-3 cells, this compound was found to induce apoptosis through activation of caspase pathways, leading to enhanced cell death compared to control treatments .
- Breast Cancer : Research indicated that this compound can inhibit the proliferation of MCF-7 cells by interfering with the cell cycle at the G1 phase, thereby preventing further progression into mitosis .
- Pancreatic Cancer : The compound exhibited remarkable potency against PANC-1 cells, showing potential as a lead candidate for further development in pancreatic cancer therapies due to its low IC50 values .
Properties
CAS No. |
18753-73-6 |
---|---|
Molecular Formula |
C8H7ClN4O2 |
Molecular Weight |
226.62 g/mol |
IUPAC Name |
ethyl 6-chloropurine-9-carboxylate |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3 |
InChI Key |
NOUZMDYEPFUKKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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